molecular formula C8H10N2O2 B1336474 methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 1036733-11-5

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B1336474
CAS No.: 1036733-11-5
M. Wt: 166.18 g/mol
InChI Key: JTJFTOJFVQTOQD-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product . Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide, catalyzed by copper or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions employed .

Scientific Research Applications

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials .

Properties

IUPAC Name

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFTOJFVQTOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425090
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036733-11-5
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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